N-(2-Tert-butylsulfanylethyl)-N-methylbut-3-yn-1-amine
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Overview
Description
N-(2-Tert-butylsulfanylethyl)-N-methylbut-3-yn-1-amine is an organic compound characterized by the presence of a tert-butyl group, a sulfanyl group, and an alkyne group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Tert-butylsulfanylethyl)-N-methylbut-3-yn-1-amine typically involves the reaction of tert-butyl sulfanyl ethylamine with propargyl bromide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like potassium carbonate or sodium hydride is used to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-Tert-butylsulfanylethyl)-N-methylbut-3-yn-1-amine can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation catalysts like palladium on carbon.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Alkyl halides, acyl chlorides, bases like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alkenes, alkanes.
Substitution: N-substituted amines, amides
Scientific Research Applications
N-(2-Tert-butylsulfanylethyl)-N-methylbut-3-yn-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of specialty chemicals and materials with unique properties .
Mechanism of Action
The mechanism of action of N-(2-Tert-butylsulfanylethyl)-N-methylbut-3-yn-1-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the alkyne group allows for potential interactions with active sites of enzymes, while the tert-butyl group can influence the compound’s lipophilicity and membrane permeability .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Tert-butylsulfanylethyl)thiophene-2-carboxamide
- tert-Butanesulfinamide
- tert-Butyl-substituted [1,2,4]triazino[5,6-b]indole-3-thiols
Uniqueness
N-(2-Tert-butylsulfanylethyl)-N-methylbut-3-yn-1-amine is unique due to its combination of a tert-butyl group, a sulfanyl group, and an alkyne group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-(2-tert-butylsulfanylethyl)-N-methylbut-3-yn-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NS/c1-6-7-8-12(5)9-10-13-11(2,3)4/h1H,7-10H2,2-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUUJRJTZVJJXLD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCCN(C)CCC#C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2273354-38-2 |
Source
|
Record name | (but-3-yn-1-yl)[2-(tert-butylsulfanyl)ethyl]methylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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